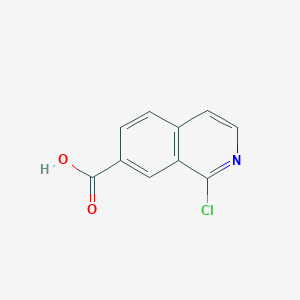

1-Chloroisoquinoline-7-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature protocols, providing standardized chemical descriptors essential for unambiguous compound identification. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 730971-21-8 serving as its primary identifier in chemical databases. The systematic name reflects the substitution pattern on the isoquinoline heterocyclic framework, where the chlorine atom occupies the 1-position and the carboxylic acid functional group is positioned at the 7-carbon.

The molecular identification data establishes the compound's fundamental chemical identity through multiple standardized formats. The molecular formula C₁₀H₆ClNO₂ indicates the precise atomic composition, while the molecular weight of 207.61 atomic mass units provides quantitative mass information. The compound's structural representation in Simplified Molecular Input Line Entry System notation appears as O=C(C1=CC2=C(C=CN=C2Cl)C=C1)O, encoding the complete connectivity pattern of all atoms within the molecule. The MDL number MFCD15526624 serves as an additional identifier in chemical inventory systems.

| Property | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 730971-21-8 | ChemScene, BLD Pharm, AKSci |

| MDL Number | MFCD15526624 | BLD Pharm, AKSci |

| Molecular Formula | C₁₀H₆ClNO₂ | Multiple Sources |

| Molecular Weight | 207.61 g/mol | ChemScene, BLD Pharm, AKSci |

The compound exists in both free acid and hydrochloride salt forms, with the hydrochloride derivative bearing the distinct Chemical Abstracts Service number 223671-54-3 and modified molecular formula C₁₀H₇Cl₂NO₂. This salt formation significantly alters the compound's physical properties and solubility characteristics while maintaining the core structural framework. The systematic nomenclature for the salt form appears as this compound hydrochloride, reflecting the addition of the hydrochloric acid component.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound reflects the inherent structural characteristics of the isoquinoline heterocyclic system with specific modifications introduced by the chlorine and carboxylic acid substituents. The compound exhibits a planar aromatic framework typical of fused benzene-pyridine ring systems, with the chlorine atom and carboxylic acid group introducing distinct electronic and steric influences on the overall molecular architecture. The isoquinoline core maintains its characteristic bicyclic structure, consisting of a benzene ring fused to a pyridine ring in a specific geometric arrangement that defines the compound's fundamental shape.

Computational chemistry analysis reveals important molecular descriptors that characterize the three-dimensional structure and electronic properties. The topological polar surface area measures 50.19 square angstroms, indicating moderate polarity arising from the carboxylic acid and nitrogen functionalities. The calculated partition coefficient (LogP) of 2.5864 suggests intermediate lipophilicity, reflecting the balance between the hydrophobic aromatic system and the hydrophilic carboxylic acid group. The molecule contains two hydrogen bond acceptor sites and one hydrogen bond donor site, corresponding to the carboxylic acid and nitrogen functionalities.

The rotational flexibility analysis indicates the presence of one rotatable bond, corresponding to the carboxylic acid group's ability to rotate around the carbon-carbon bond connecting it to the aromatic ring system. This limited conformational flexibility constrains the molecule to a relatively rigid three-dimensional structure dominated by the planar aromatic framework. The chlorine substituent at the 1-position introduces both electronic and steric effects that influence the molecule's overall geometry and electronic distribution.

| Geometric Parameter | Value | Units |

|---|---|---|

| Topological Polar Surface Area | 50.19 | Ų |

| Partition Coefficient (LogP) | 2.5864 | Dimensionless |

| Hydrogen Bond Acceptors | 2 | Count |

| Hydrogen Bond Donors | 1 | Count |

| Rotatable Bonds | 1 | Count |

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides detailed information about its molecular structure through analysis of vibrational, nuclear magnetic resonance, and electronic transitions. Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups present in the molecule. The carboxylic acid functionality exhibits typical carbonyl stretching vibrations in the region around 1700 wavenumbers, while the hydroxyl group of the carboxylic acid produces broad absorption bands in the 2500-3300 wavenumber range. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, confirming the presence of the isoquinoline aromatic system.

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through analysis of hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns corresponding to the aromatic protons of the isoquinoline ring system and the exchangeable proton of the carboxylic acid group. The aromatic protons typically appear in the 7-9 parts per million region, with specific chemical shifts and coupling patterns that reflect the electronic environment created by the chlorine substituent and the carboxylic acid group. Carbon nuclear magnetic resonance spectroscopy confirms the presence of all ten carbon atoms, with characteristic chemical shifts for the carbonyl carbon of the carboxylic acid group appearing around 170 parts per million.

The electronic absorption spectroscopy in the ultraviolet-visible region reveals characteristic absorption bands arising from π-π* transitions within the aromatic isoquinoline system. The presence of the chlorine substituent and carboxylic acid group influences the electronic transitions, potentially causing shifts in absorption maxima compared to unsubstituted isoquinoline. The extinction coefficients and absorption wavelengths provide information about the compound's electronic structure and potential photochemical properties.

Collision cross-section analysis, derived from ion mobility spectrometry coupled with mass spectrometry, provides additional structural information about the compound's gas-phase conformation. For the related 3-chloroisoquinoline-7-carboxylic acid, collision cross-section values have been reported for various ionization adducts, including [M+H]+ at 137.8 square angstroms and [M+Na]+ at 148.4 square angstroms. These measurements reflect the compound's size and shape in the gas phase under ionization conditions.

Comparative Analysis with Isoquinoline Carboxylic Acid Derivatives

The structural comparison of this compound with related isoquinoline carboxylic acid derivatives reveals important structure-property relationships within this chemical class. The parent compound, isoquinoline-7-carboxylic acid (Chemical Abstracts Service number 221050-96-0), serves as the fundamental reference structure with molecular formula C₁₀H₇NO₂. The introduction of the chlorine substituent at the 1-position in this compound increases the molecular weight from 173.17 to 207.61 atomic mass units, representing a mass increment of 34.44 atomic mass units corresponding to the chlorine atom.

Positional isomers provide additional comparative insights into the influence of substitution patterns on molecular properties. The 3-chloroisoquinoline-7-carboxylic acid isomer (Chemical Abstracts Service number 1263207-80-2) maintains the same molecular formula C₁₀H₆ClNO₂ and molecular weight of 207.61 atomic mass units as the 1-chloro derivative, but exhibits different electronic and geometric properties due to the alternative positioning of the chlorine substituent. The different substitution pattern affects the compound's chemical reactivity, electronic distribution, and potential biological activity profiles.

Additional structural variants include 1-chloroisoquinoline carboxylic acids with carboxylic acid groups at different positions. The 1-chloroisoquinoline-5-carboxylic acid derivative represents another positional isomer that maintains the same molecular formula while exhibiting different structural characteristics. The 1-chloroisoquinoline-6-carboxylic acid isomer provides yet another example of how carboxylic acid positioning influences overall molecular properties within the chloroisoquinoline framework.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Chlorine Position | Carboxylic Acid Position |

|---|---|---|---|---|---|

| Isoquinoline-7-carboxylic acid | 221050-96-0 | C₁₀H₇NO₂ | 173.17 | None | 7 |

| This compound | 730971-21-8 | C₁₀H₆ClNO₂ | 207.61 | 1 | 7 |

| 3-Chloroisoquinoline-7-carboxylic acid | 1263207-80-2 | C₁₀H₆ClNO₂ | 207.61 | 3 | 7 |

| 1-Chloroisoquinoline-5-carboxylic acid | 763068-68-4 | C₁₀H₆ClNO₂ | 207.61 | 1 | 5 |

The hydrochloride salt forms of these compounds introduce additional complexity in comparative analysis. The this compound hydrochloride exhibits enhanced water solubility compared to the free acid form, while maintaining the core structural framework. This salt formation represents a common strategy for improving the physical properties of carboxylic acid-containing compounds without fundamentally altering their chemical structure.

Properties

IUPAC Name |

1-chloroisoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEAVRLLVLRDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611281 | |

| Record name | 1-Chloroisoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730971-21-8 | |

| Record name | 1-Chloroisoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Isoquinoline Derivatives

The primary approach to preparing this compound involves selective chlorination of isoquinoline precursors. The process typically starts with an isoquinoline derivative bearing a carboxylic acid group at the 7-position. Chlorination at the 1-position can be achieved using chlorinating agents under controlled conditions.

Chlorinating Agents: Common reagents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or elemental chlorine under catalytic conditions. These reagents facilitate electrophilic substitution at the 1-position of the isoquinoline ring.

Reaction Conditions: The chlorination is conducted under mild to moderate temperatures (often between 20°C to 100°C) and may require inert atmospheres to prevent side reactions. Solvents such as dichloromethane or chloroform are commonly used to dissolve reactants and control reaction rates.

Selectivity and Yield: Careful control of reagent stoichiometry and reaction time is crucial to achieve high selectivity for the 1-position chlorination while preserving the carboxylic acid functionality at the 7-position.

Carboxylation of Chlorinated Isoquinoline Intermediates

Alternatively, chlorination can precede or follow the introduction of the carboxylic acid group via carboxylation reactions.

Pomeranz-Fritsch Reaction: This classical method synthesizes isoquinoline frameworks by condensation of aromatic aldehydes with aminoacetals under acidic conditions, which can then be functionalized to introduce chlorine and carboxylic acid groups at desired positions.

Direct Carboxylation: Carboxylation of chlorinated isoquinolines can be achieved by lithiation followed by carbonation using carbon dioxide gas under low temperatures, yielding the carboxylic acid group at the 7-position.

Use of Phosgene and Derivatives for Acid Chloride Intermediates

A patented process for producing carboxylic acid chlorides involves reacting carboxylic acids with phosgene or phosgene equivalents to form acid chlorides, which can then be converted to the corresponding carboxylic acids by hydrolysis.

Process Overview: The carboxylic acid is reacted with phosgene in the presence of a catalyst at temperatures ranging from 10°C to 140°C, often under atmospheric pressure or slightly elevated pressures (up to 50 bar).

Advantages: This method yields high-purity acid chlorides with minimal coloration and allows for the isolation of the product by phase separation and crystallization.

Application to Isoquinoline Derivatives: While this process is general, it can be adapted for isoquinoline-7-carboxylic acids to prepare acid chloride intermediates, which can then be converted to the 1-chloro derivative through subsequent reactions.

Industrial Preparation Methods

Industrial synthesis emphasizes scalability, cost-efficiency, and product consistency.

Continuous Flow Reactors: To enhance reaction control and safety, continuous flow systems are employed for chlorination and carboxylation steps. These reactors allow precise temperature and reagent flow control, improving yields and reducing by-products.

Catalyst Use: Catalysts are often employed to improve reaction rates and selectivity. Catalyst loading is typically optimized within the temperature range of 20°C to 70°C.

Purification Techniques: Post-reaction, the product is purified by crystallization or distillation at temperatures below 100°C to avoid catalyst decomposition. Phase separation techniques are used when applicable.

Summary of Preparation Methods and Conditions

| Preparation Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Chlorination of isoquinoline | Thionyl chloride, phosphorus pentachloride, elemental chlorine | 20–100°C | Selective 1-position chlorination |

| Carboxylation (lithiation + CO₂) | Organolithium reagents + CO₂ gas | Low temperature (e.g., -78°C) | Introduces carboxylic acid at 7-position |

| Phosgene-mediated acid chloride formation | Phosgene + catalyst | 10–140°C | High purity acid chloride intermediate |

| Continuous flow industrial process | Flow reactors, catalysts | 20–70°C | Enhanced scalability and control |

Research Findings and Analytical Data

The chlorination and carboxylation reactions have been demonstrated to proceed with high yields and selectivity when optimized for reagent ratios and reaction times.

The phosgene-based method produces acid chlorides with low iodine color numbers, indicating minimal impurities and by-products, which is critical for pharmaceutical-grade compounds.

Reaction monitoring can be performed by measuring density, viscosity, conductivity, or chloride content to ensure reaction completeness.

Chemical Reactions Analysis

1-Chloroisoquinoline-7-carboxylic acid undergoes various chemical reactions:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions: Typical reagents include strong acids like sulfuric acid for cyclization, and oxidizing agents like potassium permanganate for oxidation reactions.

Major Products: The major products formed from these reactions include various substituted isoquinolines and isoquinoline N-oxides.

Scientific Research Applications

1-Chloroisoquinoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally and functionally related isoquinoline derivatives:

Table 1: Structural and Functional Comparison

Key Findings:

Positional Isomerism: The 7-carboxylic acid isomer (target compound) exhibits distinct reactivity compared to the 5-carboxylic acid analog (CAS 223671-54-3). The 5-carboxylic acid derivative may exhibit reduced solubility due to steric hindrance from the adjacent chlorine atom .

Functional Group Variations :

- Boronic Acid Derivative (CAS 370864-49-6) : The boronic acid group enables participation in Suzuki-Miyaura reactions, a cornerstone of medicinal chemistry for constructing biaryl structures .

- Carbaldehyde (CAS 223671-53-2) : The aldehyde group serves as a versatile electrophile for condensation reactions, contrasting with the carboxylic acid’s role in salt formation or amide coupling .

Halogenation Effects: The 1,3-dichloro analog (CAS 763068-68-4) demonstrates increased lipophilicity (logP ~2.8 vs. ~1.5 for mono-chloro derivatives), enhancing blood-brain barrier penetration in CNS drug candidates .

Methoxy vs. Carboxylic Acid :

- The 7-methoxy derivative (CAS 53533-54-3) lacks the acidic proton, reducing solubility in aqueous media but improving stability under basic conditions .

Research Implications:

- Pharmaceutical Utility: The target compound’s carboxylic acid group facilitates salt formation (e.g., hydrochloride) for improved bioavailability, a feature absent in non-ionic derivatives like the methoxy or aldehyde analogs .

- Synthetic Flexibility : The boronic acid and carbaldehyde derivatives highlight the compound’s adaptability in divergent synthesis pathways, enabling rapid generation of compound libraries .

Biological Activity

1-Chloroisoquinoline-7-carboxylic acid (CIQCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of CIQCA, including its mechanisms of action, applications, and comparative studies with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : C10H7ClNO2

- Molecular Weight : 211.62 g/mol

The structure of CIQCA consists of an isoquinoline ring with a chlorine substituent and a carboxylic acid functional group, which contributes to its reactivity and biological properties.

The biological activity of CIQCA is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Antitumor Activity : CIQCA has demonstrated antiproliferative effects against several cancer cell lines. It is believed to inhibit key enzymes involved in cell division and proliferation, thus leading to reduced tumor growth.

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction disrupts critical cellular processes, contributing to its observed antitumor effects.

- Antimicrobial Properties : Preliminary studies indicate that CIQCA exhibits antimicrobial activity against certain bacterial strains. This suggests its potential use in developing new antibiotics.

Antitumor Studies

A study conducted on the effects of CIQCA on human cancer cell lines showed significant inhibition of cell growth. The results indicated that:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.5 | Cell cycle arrest at the G2/M phase |

| A549 (Lung) | 18.0 | Inhibition of topoisomerase activity |

These findings highlight the compound's potential as a lead for anticancer drug development.

Antimicrobial Activity

Research into the antimicrobial properties of CIQCA revealed that it possesses inhibitory effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that CIQCA could be a valuable candidate for further exploration in antibiotic development.

Comparative Analysis with Similar Compounds

CIQCA can be compared with other isoquinoline derivatives to assess its unique biological properties. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Chloroisoquinoline-6-carboxylic acid | Chlorine on isoquinoline ring; carboxylic acid | Moderate antitumor activity |

| 1-Chloroisoquinoline-5-carboxylic acid | Chlorine on a different position; carboxylic acid | Limited antimicrobial properties |

| This compound | Chlorine at position 1; carboxylic acid | Stronger antitumor and antimicrobial activity |

This comparison indicates that the position of the chlorine substituent significantly influences the biological activity of isoquinoline derivatives .

Case Study 1: Antitumor Efficacy in Vivo

A recent in vivo study evaluated the efficacy of CIQCA in a mouse model bearing human breast cancer xenografts. The results indicated that treatment with CIQCA led to a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Case Study 2: Safety Profile Assessment

A toxicity study conducted on rats revealed that CIQCA exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects noted during the treatment period. This finding is crucial for future clinical applications.

Q & A

Q. How can researchers ensure their methodologies are reproducible across laboratories?

- Methodological Answer: Provide step-by-step protocols in supplementary materials, including instrument calibration details (e.g., NMR shim settings, HPLC gradient programs). Share raw data in repositories like Zenodo or Figshare. Use standardized units (e.g., molarity instead of w/v%) and reference materials (e.g., USP-grade reagents). Collaborate with external labs for inter-laboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.